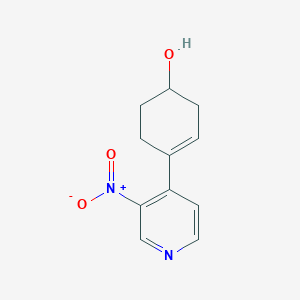

4-(3-Nitropyridin-4-yl)cyclohex-3-enol

Beschreibung

4-(3-Nitropyridin-4-yl)cyclohex-3-enol is a bicyclic compound featuring a cyclohexenol moiety conjugated with a 3-nitropyridinyl group. The nitropyridine ring introduces electron-withdrawing properties, while the cyclohexenol’s hydroxyl group enables hydrogen bonding and influences solubility.

Eigenschaften

Molekularformel |

C11H12N2O3 |

|---|---|

Molekulargewicht |

220.22 g/mol |

IUPAC-Name |

4-(3-nitropyridin-4-yl)cyclohex-3-en-1-ol |

InChI |

InChI=1S/C11H12N2O3/c14-9-3-1-8(2-4-9)10-5-6-12-7-11(10)13(15)16/h1,5-7,9,14H,2-4H2 |

InChI-Schlüssel |

DPIXDIYUFJUWGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=CCC1O)C2=C(C=NC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Compound 8a)

- Structure: Contains a 3-nitropyridinyl group linked to an ethyl 2-oxopropanoate ester.

- Synthesis : Prepared in 50% yield via condensation reactions .

- Key Differences: Lacks the cyclohexenol ring, reducing steric complexity. The ester group (vs. hydroxyl in the target compound) alters reactivity (e.g., susceptibility to hydrolysis).

- Applications : Primarily used as a precursor for heterocyclic synthesis due to its electrophilic keto-ester group .

3-Cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one

- Structure: Features a thiazolidinone core with nitroaryl and cyclohexyl substituents .

- Spectroscopic Data: IR: C=O stretch at 1665 cm⁻¹ (vs. hydroxyl O-H stretch ~3200–3600 cm⁻¹ in the target compound). $^1$H NMR: Aromatic protons at δ 8.13–7.41 ppm, distinct from the cyclohexenol’s alkene protons (δ ~5–6 ppm).

- Reactivity: The thiazolidinone ring enables nucleophilic attack at the carbonyl, unlike the target compound’s hydroxyl-driven reactivity .

Ethyl 4-[(3-Nitropyridin-4-yl)amino]benzoate

- Structure: Combines a nitro-substituted pyridine with an aromatic ester via an amino linker .

- Functional Groups: The amino bridge enhances conjugation, while the ester group limits polarity compared to the target’s hydroxyl.

Oxygen-Bridged Bicyclic Ethers from 4-(2-Hydroxyethyl)cyclohex-3-enol

- Synthesis : Generated via iodine-catalyzed Prins cyclization with aldehydes in good yields (e.g., 65–80%) .

- Structural Comparison: Similar cyclohexenol backbone but forms ether bridges (vs. nitroaromatic substitution in the target compound). Reactivity: The hydroxyl group participates in cyclization, whereas the target’s nitro group may direct electrophilic substitution.

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects: The 3-nitropyridinyl group in the target compound enhances electrophilicity at the pyridine ring, enabling nucleophilic aromatic substitution—unlike the thiazolidinone’s carbonyl-driven reactivity .

- Synthetic Challenges : Lower yields in chloro-substituted analogs (e.g., 45% for Compound 8b ) suggest steric hindrance or electronic deactivation, which may also affect the target’s derivatization.

- Biological Relevance: Cyclohexenol’s hydroxyl group could improve bioavailability compared to ester-containing analogs , making the target compound a candidate for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.